N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-methylbenzenecarboxamide
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Overview
Description
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-methylbenzenecarboxamide is a complex organic compound with the molecular formula C22H21N3O It is known for its unique structure, which includes a pyrrole ring substituted with benzyl, cyano, and methyl groups, as well as a benzenecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-methylbenzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The pyrrole ring is then subjected to substitution reactions to introduce the benzyl, cyano, and methyl groups. This can be achieved using reagents such as benzyl bromide, cyanogen bromide, and methyl iodide under appropriate conditions.
Amidation: The final step involves the formation of the benzenecarboxamide moiety through an amidation reaction. This can be done by reacting the substituted pyrrole with 3-methylbenzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-methylbenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like cyano to amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the pyrrole or benzene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Benzyl bromide, cyanogen bromide, and methyl iodide in the presence of bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with amine or alkyl groups replacing cyano or other functional groups.
Substitution: Substituted pyrrole or benzene derivatives with new functional groups.
Scientific Research Applications
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-methylbenzenecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-methylbenzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chloroacetamide
- N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-methylpropanamide
Uniqueness
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-methylbenzenecarboxamide is unique due to its specific substitution pattern on the pyrrole ring and the presence of the benzenecarboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-15-8-7-11-19(12-15)22(26)24-21-20(13-23)16(2)17(3)25(21)14-18-9-5-4-6-10-18/h4-12H,14H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSFZKLRSHFMJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C(=C(N2CC3=CC=CC=C3)C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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